Benzenesulfonyl chloride, 4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-
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Overview
Description
Benzenesulfonyl chloride, 4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- is a chemical compound with the molecular formula C14H8ClNO4S. It is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals. This compound features a benzenesulfonyl chloride group attached to a 1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl moiety, making it a versatile reagent in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonyl chloride, 4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- typically involves the reaction of benzenesulfonyl chloride with 4-amino-1,3-dihydro-1,3-dioxo-2H-isoindole. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonyl chloride, 4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfone derivatives.
Reduction: The compound can be reduced to the corresponding sulfonamide using reducing agents such as lithium aluminum hydride.
Oxidation: Oxidative reactions can convert the sulfonyl chloride group to sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols are commonly used under mild to moderate conditions.
Reduction: Lithium aluminum hydride or other hydride donors are used under anhydrous conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfones: Formed by reaction with thiols or through oxidation.
Scientific Research Applications
Benzenesulfonyl chloride, 4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of benzenesulfonyl chloride, 4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable sulfonamide or sulfonate ester linkages. These interactions can modify the activity of enzymes or other proteins, thereby influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: Lacks the 1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl group, making it less versatile in certain synthetic applications.
4-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)benzenesulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride group, leading to different reactivity and applications.
4-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)benzenesulfonic acid: The sulfonic acid group provides different solubility and reactivity properties.
Uniqueness
The unique combination of the benzenesulfonyl chloride group with the 1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl moiety in benzenesulfonyl chloride, 4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- provides a versatile platform for various chemical transformations and applications in research and industry.
Properties
CAS No. |
4435-59-0 |
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Molecular Formula |
C14H8ClNO4S |
Molecular Weight |
321.7 g/mol |
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)benzenesulfonyl chloride |
InChI |
InChI=1S/C14H8ClNO4S/c15-21(19,20)10-7-5-9(6-8-10)16-13(17)11-3-1-2-4-12(11)14(16)18/h1-8H |
InChI Key |
LHLPYYKEYVGQFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)S(=O)(=O)Cl |
Origin of Product |
United States |
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